4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridopyrimidine moiety, which is known for its significant biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves multiple steps, starting with the preparation of the pyridopyrimidine core. One common method involves the condensation of a pyridine derivative with a pyrimidine derivative under acidic or basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine .
Scientific Research Applications
4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancer and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their inhibition can disrupt the growth and proliferation of cancer cells . The compound binds to the active site of the kinase, preventing its activity and leading to the inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
Uniqueness
4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to inhibit multiple kinases makes it a promising candidate for the development of new therapeutic agents .
Properties
Molecular Formula |
C20H24N8O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[6-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C20H24N8O/c1-15-22-17-14-21-5-4-16(17)20(23-15)28-8-6-26(7-9-28)18-2-3-19(25-24-18)27-10-12-29-13-11-27/h2-5,14H,6-13H2,1H3 |
InChI Key |
AVEFDNLQJCVVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.